molecular formula C22H17ClF3NO4 B11621177 Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-1,4-dihydropyridine-3,5-dicarboxylate

Cat. No.: B11621177
M. Wt: 451.8 g/mol
InChI Key: PGAMVVQGOXBQRW-UHFFFAOYSA-N
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Description

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE is a complex organic compound that belongs to the dihydropyridine class. This compound is characterized by its unique structure, which includes a dihydropyridine ring substituted with various functional groups such as methyl, chlorophenyl, and trifluoromethyl phenyl groups. It is of significant interest in the fields of medicinal chemistry and pharmacology due to its potential biological activities.

Preparation Methods

The synthesis of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE typically involves multi-step organic reactions. One common synthetic route includes the Hantzsch dihydropyridine synthesis, which involves the condensation of an aldehyde, a β-keto ester, and ammonia or an amine under acidic or basic conditions. Industrial production methods may involve optimized reaction conditions to increase yield and purity, such as controlled temperature, pressure, and the use of catalysts.

Chemical Reactions Analysis

This compound undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form pyridine derivatives.

    Reduction: Reduction reactions can lead to the formation of tetrahydropyridine derivatives.

    Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the chlorophenyl and trifluoromethyl phenyl groups. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and nucleophiles such as amines and thiols. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE has a wide range of scientific research applications:

    Chemistry: It is used as a building block in the synthesis of more complex organic molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It is investigated for its potential as a pharmaceutical agent, particularly in the treatment of cardiovascular diseases.

    Industry: The compound is used in the development of new materials with specific properties, such as polymers and coatings.

Mechanism of Action

The mechanism of action of 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE involves its interaction with specific molecular targets and pathways. It is known to interact with calcium channels, modulating their activity and affecting cellular processes such as muscle contraction and neurotransmitter release. The compound’s unique structure allows it to bind to these targets with high affinity, leading to its observed biological effects.

Comparison with Similar Compounds

When compared to other dihydropyridine derivatives, 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE stands out due to its unique combination of functional groups. Similar compounds include:

    Nifedipine: A well-known calcium channel blocker used in the treatment of hypertension.

    Amlodipine: Another calcium channel blocker with a longer duration of action.

    Felodipine: Known for its high vascular selectivity. The presence of the trifluoromethyl phenyl group in 3,5-DIMETHYL 4-(4-CHLOROPHENYL)-1-[3-(TRIFLUOROMETHYL)PHENYL]-1,4-DIHYDROPYRIDINE-3,5-DICARBOXYLATE imparts unique physicochemical properties, making it a valuable compound for further research and development.

Properties

Molecular Formula

C22H17ClF3NO4

Molecular Weight

451.8 g/mol

IUPAC Name

dimethyl 4-(4-chlorophenyl)-1-[3-(trifluoromethyl)phenyl]-4H-pyridine-3,5-dicarboxylate

InChI

InChI=1S/C22H17ClF3NO4/c1-30-20(28)17-11-27(16-5-3-4-14(10-16)22(24,25)26)12-18(21(29)31-2)19(17)13-6-8-15(23)9-7-13/h3-12,19H,1-2H3

InChI Key

PGAMVVQGOXBQRW-UHFFFAOYSA-N

Canonical SMILES

COC(=O)C1=CN(C=C(C1C2=CC=C(C=C2)Cl)C(=O)OC)C3=CC=CC(=C3)C(F)(F)F

Origin of Product

United States

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